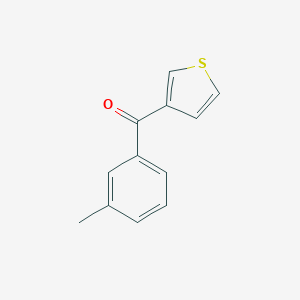

3-(3-Methylbenzoyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)12(13)11-5-6-14-8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAWMVVCIIEREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437491 | |

| Record name | 3-(3-METHYLBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118993-70-7 | |

| Record name | 3-(3-METHYLBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Methylbenzoyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 3-(3-Methylbenzoyl)thiophene, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are employed to construct a complete picture of its molecular architecture.

Proton (¹H) NMR Spectral Analysis for Structural Confirmation

Proton NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of this compound and its derivatives, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure.

The aromatic protons of the thiophene (B33073) and benzoyl rings typically resonate in the downfield region, generally between δ 7.30 and 8.34 ppm. researchgate.net The specific chemical shifts and coupling patterns of these protons are crucial for determining the substitution pattern on both rings. For instance, the protons on the thiophene ring will show distinct coupling constants (J-values) that help in assigning their positions relative to the benzoyl group. Similarly, the protons on the 3-methylphenyl group will exhibit a splitting pattern indicative of their arrangement on the benzene (B151609) ring.

The methyl group protons on the benzoyl ring typically appear as a singlet in the upfield region of the spectrum, usually around δ 2.32-2.85 ppm. researchgate.net The integration of the peak areas in the ¹H NMR spectrum confirms the ratio of different types of protons present in the molecule, further validating the proposed structure.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Thiophene & Benzoyl) | 7.30 - 8.34 | Multiplet |

| Methyl (CH₃) | 2.32 - 2.85 | Singlet |

Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS) at δ = 0 ppm, and can be influenced by the solvent used. sigmaaldrich.compressbooks.pub

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation

While ¹H NMR focuses on the protons, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the complete elucidation of its carbon framework.

The carbonyl carbon of the benzoyl group is a key diagnostic signal, appearing significantly downfield in the spectrum, typically in the range of δ 180-200 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. rsc.org The aromatic carbons of the thiophene and benzene rings resonate in the region of δ 120-150 ppm. The specific chemical shifts within this range are influenced by the electron-donating or electron-withdrawing nature of the substituents.

The methyl carbon of the 3-methylphenyl group is observed in the upfield region of the spectrum, typically around δ 20-25 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 180 - 200 |

| Aromatic (C) | 120 - 150 |

| Methyl (CH₃) | 20 - 25 |

Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at δ = 0 ppm. sigmaaldrich.com

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing unambiguous assignments of both the proton and carbon spectra. numberanalytics.comcreative-biostructure.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. creative-biostructure.comwikipedia.org In this compound, COSY spectra would show cross-peaks between adjacent protons on the thiophene ring and on the 3-methylphenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the correlation between a proton and the carbon atom to which it is directly attached. numberanalytics.comwikipedia.org By correlating the assigned proton signals with their corresponding carbon signals, a complete and unambiguous assignment of the ¹³C NMR spectrum can be achieved.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons that are two or three bonds apart. numberanalytics.com For this compound, HMBC is crucial for establishing the connectivity between the thiophene ring, the carbonyl group, and the 3-methylphenyl ring. For example, correlations would be observed between the protons on the thiophene ring and the carbonyl carbon, as well as between the protons on the 3-methylphenyl ring and the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. specac.com

For this compound, the IR spectrum provides clear evidence for its key structural features. The most prominent absorption is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone group, which typically appears in the range of 1630-1680 cm⁻¹. researchgate.net This absorption is a definitive indicator of the benzoyl moiety.

Other important absorptions include:

Aromatic C-H stretching: These vibrations are typically observed as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The stretching vibrations of the methyl group protons are found just below 3000 cm⁻¹.

Aromatic C=C stretching: These absorptions appear as a series of bands of variable intensity in the 1400-1600 cm⁻¹ region.

Thiophene ring vibrations: The thiophene ring also gives rise to characteristic absorptions, although they can sometimes be masked by other signals in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Carbonyl (C=O) Stretch | 1630 - 1680 | Strong, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. utdallas.edu This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. rsc.org For conjugated systems like this compound, UV-Vis spectroscopy is particularly informative.

The presence of the thiophene ring, the benzoyl group, and the phenyl ring creates an extended π-conjugated system, which gives rise to characteristic electronic transitions. The UV-Vis spectrum of this compound and its derivatives typically shows strong absorptions in the UV region, which can be attributed to π→π* and n→π* transitions. researchgate.net

π→π transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and usually result in strong absorption bands.

n→π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These absorptions are typically weaker than π→π* transitions.

The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. rsc.org For example, the introduction of a benzoyl group to a thiophene ring can cause a bathochromic (red) shift in the absorption maxima to higher values. biointerfaceresearch.com

Table 4: Typical Electronic Transitions and UV-Vis Absorption for Benzoylthiophenes

| Electronic Transition | Typical λ_max Range (nm) | Relative Intensity |

|---|---|---|

| π→π* | 200 - 300 | High |

| n→π* | 300 - 400 | Low |

Note: The exact λ_max values are influenced by the solvent and the specific substitution pattern of the derivative. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. utdallas.edu In mass spectrometry, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

For this compound, the mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic bond cleavages. chemguide.co.uk

Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org For this compound, this could lead to the formation of several key fragment ions:

[M - CH₃C₆H₄]⁺: Loss of the tolyl radical.

[M - C₄H₃S]⁺: Loss of the thienyl radical.

[CH₃C₆H₄CO]⁺: The 3-methylbenzoyl cation (an acylium ion). chemguide.co.uk

[C₄H₃SCO]⁺: The thenoyl cation.

Table 5: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - CH₃C₆H₄]⁺ | Loss of tolyl radical |

| [M - C₄H₃S]⁺ | Loss of thienyl radical |

| [CH₃C₆H₄CO]⁺ | 3-Methylbenzoyl cation |

| [C₄H₃SCO]⁺ | Thenoyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. For this compound and its derivatives, single-crystal X-ray diffraction studies offer definitive insights into their molecular conformation and packing in the crystal lattice.

One informative example is the derivative (benzothiophen-3-yl)[2-(4-methylbenzoyl)phenyl]methanone, which was used as a precursor in the synthesis of 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene. iucr.org The crystallographic analysis of the final product reveals the spatial orientation of the tolyl group, which is structurally related to the methylbenzoyl moiety. iucr.org

Another relevant derivative, 4-[(4-methylbenzyl)oxy]-N′-[(thiophen-2-yl)methylidene]benzohydrazide, provides insight into the conformation of the thiophene and methyl-substituted benzene rings linked by a flexible chain. iucr.orgnih.gov In the crystal structure of its hydrazone derivative, the molecule adopts an E-configuration about the azomethine double bond. The central phenyl ring is noted to be rotated with respect to the substituent groups, a common feature in such multi-ring systems. nih.gov

Furthermore, the crystal structure of (E)-(3-(3-methylthiophen-2-yl)acryloyl)ferrocene demonstrates the planarity of the acryloyl group linking the methyl-substituted thiophene ring to the ferrocene (B1249389) moiety. researchgate.net The thiophene ring itself is essentially planar, as expected.

The crystallographic data for selected derivatives are summarized in the tables below.

Crystallographic Data for 4-[(4-methylbenzyl)oxy]-N′-[(thiophen-2-yl)methylidene]benzohydrazide

| Parameter | Value iucr.orgnih.gov |

| Chemical Formula | C₂₀H₁₈N₂O₂S |

| Crystal System | Not Specified |

| Space Group | Not Specified |

| a (Å) | Not Specified |

| b (Å) | Not Specified |

| c (Å) | Not Specified |

| α (°) | Not Specified |

| β (°) | Not Specified |

| γ (°) | Not Specified |

| Volume (ų) | Not Specified |

| Z | Not Specified |

Note: Detailed unit cell parameters were not provided in the abstract.

Crystallographic Data for (E)-(3-(3-methylthiophen-2-yl)acryloyl)ferrocene

| Parameter | Value researchgate.net |

| Chemical Formula | C₁₈H₁₆FeOS |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 13.4809(7) |

| b (Å) | 13.3262(7) |

| c (Å) | 9.5652(6) |

| α (°) | 90 |

| β (°) | 120.604(2) |

| γ (°) | 90 |

| Volume (ų) | 1479.02(15) |

| Z | 4 |

| Temperature (K) | 170 |

Computational Chemistry and Theoretical Studies on 3 3 Methylbenzoyl Thiophene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of computational studies on thiophene (B33073) derivatives, providing a balance between accuracy and computational cost. The B3LYP hybrid functional is commonly used for these calculations. researchgate.netepstem.nete3s-conferences.org

Optimized Geometric Parameters and Vibrational Frequencies

Geometry optimization using DFT, often with the B3LYP functional and a basis set like 6-311G(d,p), allows for the determination of the most stable three-dimensional arrangement of atoms in 3-(3-Methylbenzoyl)thiophene. researchgate.netniscpr.res.in These calculations yield key bond lengths and angles. For similar thiophene derivatives, C-C bond lengths in the thiophene ring are typically around 1.43-1.45 Å for single bonds and 1.345-1.358 Å for double bonds. The C-S bond length generally falls in the range of 1.801-1.854 Å. jchps.com

Vibrational frequency calculations, performed on the optimized geometry, are crucial for characterizing the molecule's vibrational modes. faccts.de These theoretical frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. For instance, the characteristic carbonyl (C=O) stretching vibration in structurally similar thiophene derivatives has been observed experimentally around 1654-1674 cm⁻¹ and computationally calculated to be in the range of 1702-1731 cm⁻¹. researchgate.net

Table 1: Selected Theoretical Vibrational Frequencies for a Thiophene Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Carbonyl (C=O) Stretch | 1702 - 1731 |

| Aromatic C-H Stretch | 3046 - 3078 |

| Aromatic C-C Stretch | 1018 - 1613 |

Data based on calculations for structurally similar molecules. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For thiophene derivatives, the HOMO is often located over the thiophene ring and the benzoyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, represents the regions susceptible to nucleophilic attack. The HOMO-LUMO gap for substituted thiophenes can be influenced by the nature of the substituents. jchps.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.5 |

Values are illustrative and depend on the specific substituents and computational method. e3s-conferences.orgjchps.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP surface plots different colors to represent regions of varying electrostatic potential.

In a typical MEP map of a molecule like this compound, the region around the carbonyl oxygen atom would show a negative potential (red or yellow), indicating a high electron density and susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the thiophene and benzene (B151609) rings would exhibit a positive potential (blue), marking them as sites for potential nucleophilic attack. researchgate.netresearchgate.net These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

TD-DFT is a powerful method for calculating the electronic absorption spectra of molecules. ejournal.by By computing the excited state energies, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.orgresearchgate.net

For thiophene derivatives, TD-DFT calculations can help assign the observed peaks in experimental UV-Vis spectra to specific electronic transitions, such as n→π* and π→π* transitions. researchgate.net The accuracy of these predictions can be improved by considering solvent effects, for example, by using a polarizable continuum model (PCM). researchgate.netchemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Resonance

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mdpi.com It examines the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals, which can be quantified by second-order perturbation theory to estimate the stabilization energy (E(2)) associated with these interactions. nih.govscirp.org

Table 3: Example of NBO Analysis for Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(O) | π*(C=C) | > 5.0 |

| π(C=C) | π*(C=O) | > 20.0 |

Illustrative values for similar conjugated systems. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. nih.gov By simulating the motion of atoms, MD can explore the potential energy surface and identify low-energy conformations and the transitions between them.

For a molecule with rotational freedom like this compound, MD simulations can reveal the preferred orientation of the 3-methylbenzoyl group relative to the thiophene ring. mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or crystal packing. nih.govrsc.org

Exploration of Diverse Reactivity Profiles and Specific Reaction Pathways of 3 3 Methylbenzoyl Thiophene

Oxidation Reactions of the Thiophene (B33073) Ring and Side Chains

The oxidation of 3-(3-Methylbenzoyl)thiophene can occur at two primary locations: the sulfur atom of the thiophene ring and the methyl group of the benzoyl moiety.

The thiophene ring is susceptible to oxidation at the sulfur atom, particularly under the action of peroxy acids or other strong oxidizing agents. This reaction typically leads to the formation of a thiophene-1-oxide, which is a reactive intermediate. Further oxidation can result in the formation of a thiophene-1,1-dioxide. These oxidized thiophene species exhibit altered electronic properties and can participate in various subsequent reactions. For instance, microsomal oxidation of 3-aroylthiophenes has been shown to produce reactive thiophene sulfoxides.

The methyl group attached to the benzoyl ring is also a site for oxidation. This benzylic position is activated by the adjacent aromatic ring, making it susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). orgoreview.comlibretexts.org The oxidation of this side chain typically proceeds to form a carboxylic acid group, transforming this compound into 3-(3-Carboxybenzoyl)thiophene. orgoreview.comlibretexts.org This transformation is significant as it changes an ortho/para-directing methyl group into a meta-directing carboxylic acid group. orgoreview.com Various catalytic systems, including those based on transition metals like cobalt and copper, have been developed for the selective aerobic oxidation of methylarenes to carboxylic acids. rsc.orgbeilstein-journals.org

| Reaction Type | Reagent/Conditions | Product(s) |

| Thiophene Ring Oxidation | Peroxy acids, Microsomal oxidation | This compound-1-oxide, this compound-1,1-dioxide |

| Side Chain Oxidation | KMnO₄, H₂CrO₄, O₂/Catalyst | 3-(3-Carboxybenzoyl)thiophene |

Reduction Reactions of the Carbonyl Group and Aromatic Rings

The reduction of this compound can target the carbonyl group or the aromatic rings, depending on the reducing agent and reaction conditions.

The carbonyl group of the ketone is readily reduced to a secondary alcohol, yielding (3-methylphenyl)(thiophen-3-yl)methanol. This transformation can be achieved using a variety of reducing agents, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also an effective method for reducing aryl ketones. For instance, iron-based Noyori-type catalysts have been successfully used for the hydrogenation of benzoylthiophenes to their corresponding alcohols. researchgate.net More robust manganese(I) pincer complexes have also shown high efficiency in the hydrogenation of carbonyl compounds. nih.gov

Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be accomplished through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). Catalytic hydrogenation over a palladium catalyst can also reduce an aryl alkyl ketone to an alkylbenzene, which would convert this compound to 3-(3-methylbenzyl)thiophene. libretexts.org

The reduction of the aromatic rings (thiophene and benzene) is more challenging and typically requires more forcing conditions. Catalytic hydrogenation at high pressures and temperatures, often with catalysts like rhodium on carbon or platinum, can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. libretexts.org The thiophene ring can also be hydrogenated under similar harsh conditions. A milder alternative for the reduction of aromatic rings is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. libretexts.org

| Reaction Type | Reagent/Conditions | Product(s) |

| Carbonyl to Alcohol | NaBH₄, LiAlH₄, Catalytic Hydrogenation (e.g., Fe or Mn catalysts) | (3-methylphenyl)(thiophen-3-yl)methanol |

| Carbonyl to Methylene | Clemmensen (Zn(Hg), HCl), Wolff-Kishner (H₂NNH₂, base), Catalytic Hydrogenation (Pd/C) | 3-(3-methylbenzyl)thiophene |

| Aromatic Ring Reduction | High-pressure H₂ with Pt or Rh/C, Birch Reduction (Na/NH₃, ROH) | (3-methylcyclohexyl)(thiophen-3-yl)methane, (3-methylphenyl)(cyclohexyl)methane, etc. |

Cycloaddition Reactions Involving the Thiophene Moiety

The thiophene ring in this compound can participate in cycloaddition reactions, although its aromatic character makes it less reactive than non-aromatic dienes.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent reaction for forming six-membered rings. wikipedia.orgsigmaaldrich.comiitk.ac.inorganic-chemistry.org Thiophene itself is a relatively poor diene in thermal Diels-Alder reactions due to its aromaticity. However, the presence of the electron-withdrawing benzoyl group at the 3-position can influence its reactivity. Lewis acid catalysis, for example with aluminum chloride (AlCl₃), has been shown to promote the Diels-Alder reaction of thiophene with maleimides at room temperature. mdpi.com It is plausible that this compound could similarly react with potent dienophiles under appropriate catalytic conditions.

Thiophene derivatives can also undergo 1,3-dipolar cycloaddition reactions. isca.meisca.inclockss.orgthieme-connect.com In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. The double bonds within the thiophene ring of this compound can act as dipolarophiles. For instance, thiophene-containing α,β-unsaturated ketones have been shown to react with azomethine ylides in a regioselective manner to produce spiro-pyrrolidines. isca.me Furthermore, benzo[b]thiophene 1,1-dioxides, which are structurally related to oxidized this compound, have been used as effective dipolarophiles in copper-catalyzed asymmetric 1,3-dipolar cycloadditions. rsc.org

| Reaction Type | Reactant | Product Type |

| [4+2] Cycloaddition (Diels-Alder) | Dienophile (e.g., maleimide) | Cyclohexene-fused thiophene derivative |

| [3+2] Cycloaddition (1,3-Dipolar) | 1,3-Dipole (e.g., azomethine ylide) | Spiro-heterocycle or fused heterocycle |

Functional Group Interconversions on the Benzoyl and Thiophene Moieties

The various functional groups present in this compound allow for a range of interconversions, providing pathways to a diverse set of derivatives.

On the benzoyl ring, the methyl group can be halogenated at the benzylic position using reagents like N-bromosuccinimide (NBS) under radical initiation. The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.

Electrophilic aromatic substitution reactions can introduce new functional groups onto either the benzoyl or the thiophene ring. The thiophene ring is generally more reactive towards electrophiles than the benzene ring. chemicalbook.com Halogenation of thiophenes can be achieved with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). tcichemicals.comchemrxiv.orgbyjus.com Nitration of thiophene typically occurs with a mixture of nitric and acetic acids. orgsyn.org Acylation, such as formylation via the Vilsmeier-Haack reaction (using POCl₃ and DMF), can also be performed on the thiophene ring. thieme-connect.deresearchgate.net The directing effects of the existing substituents will govern the position of the incoming electrophile. The 3-benzoyl group is a deactivating, meta-directing group for the thiophene ring, while the methyl and benzoyl groups on the benzene ring will direct incoming electrophiles to the positions ortho and para to the methyl group.

The ketone functionality can be converted into other groups. For example, reaction with hydroxylamine (B1172632) would form an oxime, and subsequent Beckmann rearrangement could yield an amide.

| Moiety | Reaction Type | Reagent/Conditions | Product Functional Group |

| Benzoyl | Benzylic Halogenation | NBS, radical initiator | Benzylic bromide |

| Thiophene | Halogenation | NCS, NBS, NIS | Halogenated thiophene |

| Thiophene | Nitration | HNO₃/Acetic Acid | Nitrothiophene |

| Thiophene | Formylation | POCl₃, DMF (Vilsmeier-Haack) | Formylthiophene |

| Carbonyl | Oxime Formation | NH₂OH·HCl | Oxime |

Derivatization Strategies and Functionalization of the 3 3 Methylbenzoyl Thiophene Scaffold

Synthetic Modifications on the Thiophene (B33073) Ring

The thiophene ring in 3-(3-methylbenzoyl)thiophene is amenable to various synthetic transformations, allowing for the introduction of diverse substituents that can significantly alter the molecule's properties.

Electrophilic substitution reactions are a common method for functionalizing the thiophene core. For instance, halogenation, such as bromination, can introduce a reactive handle for further cross-coupling reactions. The presence of a bromine atom on the thiophene ring provides a site for creating more complex molecules through reactions like Suzuki or Stille coupling. vulcanchem.comresearchgate.net This is exemplified in related brominated thiophene compounds where the bromine atom is a key site for derivatization. vulcanchem.com

Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones using oxidizing agents like hydrogen peroxide. Additionally, the thiophene ring can undergo other electrophilic substitutions such as nitration and sulfonation. The positions of these substitutions are directed by the existing benzoyl group.

Another strategy involves building the thiophene ring with desired substituents already in place. The Gewald aminothiophene synthesis, for example, is a well-established method for preparing 2-aminothiophenes by condensing a ketone with a β-ketonitrile in the presence of sulfur. derpharmachemica.com This approach allows for the incorporation of an amino group, which can serve as a point for further functionalization or as a key pharmacophore. vulcanchem.comderpharmachemica.com

Table 1: Examples of Synthetic Modifications on the Thiophene Ring

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential for Further Reactions |

|---|---|---|---|

| Halogenation | Bromine, N-Bromosuccinimide (NBS) | Bromo (-Br) | Suzuki, Stille, Heck, Sonogashira coupling |

| Oxidation | Hydrogen Peroxide, m-CPBA | Sulfoxide (S=O), Sulfone (SO₂) | Modifies electronic properties |

| Nitration | Nitric Acid/Sulfuric Acid | Nitro (-NO₂) | Reduction to amino group |

| Gewald Synthesis | Ketone, α-cyanoester, Sulfur, Base | Amino (-NH₂) | Amide formation, diazotization |

Modifications on the Benzoyl Moiety

The benzoyl portion of the this compound scaffold offers numerous opportunities for modification, primarily on the phenyl ring and the carbonyl group.

Substitutions on the phenyl ring can be achieved to modulate the electronic and steric properties of the molecule. For example, the methyl group can be replaced with or supplemented by other groups such as methoxy (B1213986), nitro, cyano, or halogen atoms. mdpi.comtandfonline.com The synthesis of various 3-benzoyl-2-phenylbenzothiophenes has shown that using benzoyl chlorides with electron-donating groups (like methyl or methoxy) or electron-withdrawing groups (like nitro or chloro) can influence reaction yields and the properties of the final products. mdpi.com In a series of tetrasubstituted thiophenes, derivatives were synthesized with various substituents on the benzoyl ring, including methoxy, chloro, and nitro groups, to evaluate their anti-inflammatory activity. tandfonline.com

The carbonyl group of the benzoyl moiety is another key site for reactions. vulcanchem.com It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This transformation changes the geometry and electronic nature of the linker between the thiophene and phenyl rings, which can be crucial for biological interactions. vulcanchem.com Furthermore, the carbonyl group can be a target for nucleophilic addition reactions.

Table 2: Research Findings on Benzoyl Moiety Modifications

| Modification Type | Example Substituent | Synthetic Method | Observed Effect/Application | Reference |

|---|---|---|---|---|

| Phenyl Ring Substitution | Amino (-NH₂) | Not specified | Good inhibition toward Butyrylcholinesterase (BChE) | mdpi.com |

| Phenyl Ring Substitution | Hydroxyl (-OH) | Not specified | Good inhibition toward Butyrylcholinesterase (BChE) | mdpi.com |

| Phenyl Ring Substitution | 4-Methoxy, 4-Chloro | Reaction with substituted phenacyl bromides | Evaluation as anti-inflammatory agents | tandfonline.com |

| Phenyl Ring Substitution | 4-Chloro, 4-Methyl | Friedel-Crafts acylation | Building blocks for thiophene derivatives |

| Carbonyl Group Reduction | Hydroxyl (-CH(OH)-) | Lithium aluminum hydride | Alteration of molecular geometry and properties | |

Introduction of New Functional Groups for Diverse Applications

Introducing new functional groups onto the this compound scaffold is a key strategy for creating derivatives with specific applications, particularly in medicinal chemistry and materials science. These functional groups can act as pharmacophores, improve physicochemical properties, or serve as handles for further conjugation.

One common modification is the introduction of nitrogen-containing heterocycles or amine functionalities. Amino groups can be introduced directly onto the thiophene ring, as seen in 5-bromo-3-(4-methylbenzoyl)thiophen-2-amine, where the amino group provides potential for hydrogen bonding and nucleophilic reactions. vulcanchem.com These nitrogen-containing derivatives are often explored for their biological activities. For instance, thiophene derivatives have been incorporated into various bioactive compounds, including anti-inflammatory and antimicrobial agents. ajol.infomdpi.com

Protecting groups are also strategically used to facilitate multi-step syntheses. The 1,3-dioxolane (B20135) group can be used to protect a carbonyl functionality, allowing other parts of the molecule to be modified selectively. This acetal (B89532) protection is stable during many synthetic processes but can be removed later to regenerate the carbonyl group for subsequent reactions.

Derivatization can also involve creating entirely new heterocyclic systems fused to or substituted on the parent scaffold. For example, thiophene derivatives can be used as starting materials for the synthesis of thieno[2,3-d]pyrimidines or linked to other heterocycles like 1,3,4-thiadiazoles, which often exhibit a range of biological activities. ajol.inforesearchgate.net The synthesis of isoxazole (B147169) derivatives linked to a thiophene moiety via a sulfonamide linkage has also been reported as a strategy to develop new antimicrobial agents. rsc.org

Synthesis of Conjugates and Advanced Architectures

The this compound scaffold can serve as a fundamental building block for the construction of larger, more complex molecular systems such as conjugated polymers and other advanced architectures. These materials are of great interest for applications in organic electronics, including solar cells and light-emitting diodes. ajol.info

The synthesis of conjugated polymers often involves the polymerization of appropriately functionalized thiophene monomers. For example, thiophene derivatives can be functionalized with reactive groups like bromides or stannanes to facilitate cross-coupling polymerization reactions, such as Stille or Suzuki coupling. researchgate.netrsc.org This allows for the creation of well-defined polymer chains with alternating thiophene and other aromatic units.

Researchers have synthesized hyperbranched conjugated polymers containing thiophene and triphenylamine (B166846) units. tandfonline.com The synthetic route involved creating monomeric units from thiophene precursors which were then polymerized. While not directly using this compound, the methodologies are applicable. For instance, a Wittig reaction between a thiophene-based phosphonium (B103445) salt and a formyl-substituted triphenylamine was used to create the conjugated backbone. tandfonline.com

The synthesis of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives demonstrates how complex, multi-ring architectures can be built from thiophene precursors. rsc.org By introducing electron-donating or electron-withdrawing groups onto the aryl substituents, the optical and electrochemical properties, such as the HOMO-LUMO band gap, can be precisely tuned. rsc.org These strategies highlight the potential for creating sophisticated materials with tailored electronic properties starting from functionalized thiophene scaffolds.

Biological Activities and Pharmacological Potentials of 3 3 Methylbenzoyl Thiophene Derivatives

Antimicrobial Properties

The rise of multidrug-resistant bacteria has underscored the urgent need for new antimicrobial agents. nih.gov Thiophene (B33073) derivatives have emerged as a promising class of compounds in this regard.

Numerous studies have demonstrated the in vitro antimicrobial activity of 3-(3-Methylbenzoyl)thiophene derivatives against a range of bacterial and fungal strains. For instance, a series of newly synthesized tetrasubstituted thiophene derivatives were screened for their antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. ourheritagejournal.com Their antifungal activity was also tested against Candida albicans. ourheritagejournal.com The results indicated that some of these compounds exhibited significant antimicrobial effects. ourheritagejournal.com

Another study focused on thiophene derivatives and their activity against drug-resistant Gram-negative bacteria. frontiersin.org The findings highlighted that the chemical structure of the thiophene ligand, particularly the presence of a thiophene ring, an amide group, and piperidinyl and carbonyl groups, plays a crucial role in its interaction with outer membrane proteins of bacteria, leading to antimicrobial activity. frontiersin.org Furthermore, some thiophene derivatives have shown promising results against Pseudomonas aeruginosa, a bacterium known for its intrinsic resistance due to its lipopolysaccharide outer membrane. mdpi.com

The antifungal potential of thiophene derivatives has also been a subject of investigation. Studies have shown that certain derivatives are active against various fungal species. mdpi.com For example, some N-substituted benzoylthiourea (B1224501) derivatives containing a thiophene core have demonstrated significant antifungal activities against Candida albicans, Candida glabrata, and Candida tropicalis.

Table 1: In Vitro Antimicrobial Activity of Selected Thiophene Derivatives

| Compound/Derivative | Target Microorganism(s) | Observed Effect | Reference(s) |

| Tetrasubstituted thiophene derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Zone of inhibition observed | ourheritagejournal.com |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than standard drug gentamicin | mdpi.com |

| Thiophene derivatives 7, 8a, 8b, and 10 | Four tested fungal species | Active against all tested species | mdpi.com |

| Thiophene derivatives with benzamide (B126) and piperidin-4-yloxy groups | Acinetobacter baumannii, Escherichia coli | Reduced Minimum Inhibitory Concentration (MIC) | frontiersin.org |

| N-thiophene-N',N'-bis(dimethyl-phosphinoylmethyl)thiourea and related compounds | C. Albicans, C. Glabrata, C. Tropicalis | Significant antifungal activities | eurjchem.com |

The antimicrobial effects of this compound derivatives are believed to be mediated through various mechanisms, with enzyme inhibition being a key area of focus. One proposed mechanism involves the inhibition of bacterial histidine kinases (HKs). nih.gov HKs are part of two-component signal transduction systems (TCSs) that are crucial for bacteria to adapt to their environment and are absent in mammals, making them an attractive target for antimicrobial drugs. nih.gov Structure-based drug design has led to the development of thiophene derivatives that show significant inhibitory activities against these proteins. nih.gov

Another potential mechanism is the disruption of the bacterial cell membrane. Certain thiophene derivatives have been shown to increase the membrane permeability of bacteria like Acinetobacter baumannii and Escherichia coli. frontiersin.org This disruption of the cell's physical barrier can lead to cell death.

Furthermore, some thiophene-based compounds are thought to exert their antimicrobial effects by inhibiting essential enzymes within the microbial cells. For example, molecular docking studies have suggested that some benzoylthiourea derivatives can bind to and inhibit Escherichia coli DNA gyrase B, an enzyme crucial for DNA replication. nih.gov

In Vitro Antimicrobial Screening (Antibacterial and Antifungal)

Anticancer and Antitumor Activities

Thiophene derivatives have demonstrated significant potential as anticancer agents, with research focusing on their cytotoxicity against various cancer cell lines and the elucidation of their mechanisms of action. nih.govnih.gov

A multitude of studies have reported the cytotoxic effects of this compound derivatives on a variety of human cancer cell lines. For instance, a novel thiophene derivative, F8, was found to induce cell death in lymphoma, leukemia, and other cancer cell lines at low micromolar concentrations. nih.govplos.org Similarly, another study identified a thiophene derivative, TP 5, as a potent anticancer agent due to its ability to inhibit the growth of HepG2 and SMMC-7721 tumor cells. nih.gov

The cytotoxicity of these compounds has been evaluated against a broad spectrum of cancer cell lines, including:

HeLa (cervical cancer) nih.gov

HepG2 (liver cancer) nih.govnih.gov

MCF-7 (breast cancer) researchgate.netchimicatechnoacta.ruresearchgate.net

A549 (lung cancer) nih.gov

CT26 (colorectal cancer) nih.gov

CCRF-CEM (acute lymphoblastic leukemia) nih.govplos.org

Table 2: Cytotoxicity of Selected Thiophene Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | IC50/Observed Effect | Reference(s) |

| Compound 480 | HeLa, HepG2 | IC50 of 12.61 μg/mL (HeLa) and 33.42 μg/mL (HepG2) | nih.gov |

| Compound F8 | CCRF-CEM and other cancer cell lines | CC50 values ranging from 0.805 μM to 3.05 μM | nih.govplos.org |

| TP 5 | HepG2, SMMC-7721 | Higher activity than paclitaxel (B517696) at 30.0 μg/mL | nih.gov |

| BU17 | A549 and other cancer cell lines | Broad-spectrum antitumor activity | nih.govnih.gov |

| Isatin derivative 15d | HepG-2, MCF-7 | More potent than doxorubicin | researchgate.net |

| Thiophene carboxamide 2b | Hep3B | IC50 of 5.46 µM | mdpi.com |

The anticancer activity of this compound derivatives is attributed to several mechanisms, a prominent one being the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the primary targets is tubulin polymerization . Several thiophene derivatives act as microtubule-disrupting agents, similar to the well-known anticancer drug combretastatin (B1194345) A-4 (CA-4). mdpi.comnih.gov They bind to the colchicine-binding site of tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.govnih.govnih.gov

Another important mechanism is the inhibition of kinases . Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Certain tetrahydrobenzo[b]thiophene derivatives have been found to inhibit WEE1 kinase, a key regulator of the cell cycle. nih.govnih.gov Other studies have shown that N-benzylated 5-hydroxybenzothiophene-2-carboxamides are multi-targeted inhibitors of Clk/Dyrk kinases, which are implicated in several types of cancer. mdpi.com

The induction of apoptosis is a common outcome of the action of these compounds. This is often characterized by events such as phosphatidylserine (B164497) externalization, generation of reactive oxygen species (ROS), and depolarization of the mitochondrial membrane. nih.govplos.org Some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl2 and survivin. nih.gov

Cytotoxicity Studies against Cancer Cell Lines

Anti-inflammatory Effects

Thiophene-based compounds have long been recognized for their anti-inflammatory properties, with some, like Tinoridine and Tiaprofenic acid, being used clinically. nih.gov Derivatives of this compound have also been investigated for their potential to mitigate inflammation.

The primary mechanism underlying the anti-inflammatory effects of many of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . nih.govnih.gov These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. The presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy (B1213986) groups on the thiophene scaffold, appears to be important for their interaction with and inhibition of COX and LOX enzymes. nih.govnih.gov

In vivo studies using models such as carrageenan-induced paw edema have demonstrated the anti-inflammatory activity of certain thiophene derivatives. nih.govtandfonline.com For example, one study found that a particular thiophene derivative exhibited superior anti-inflammatory activity compared to the standard drug indomethacin. nih.gov Another derivative showed anti-inflammatory effects comparable to diclofenac (B195802) sodium. nih.gov These findings highlight the potential of this compound derivatives as a basis for the development of new anti-inflammatory drugs. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as enzyme inhibitors, a key strategy in the development of new therapeutic agents. These investigations have revealed that the thiophene scaffold, particularly when substituted with an aroyl group at the 3-position, can interact with the active or allosteric sites of various enzymes, leading to modulation of their activity. The following sections detail the findings of these enzyme inhibition studies.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov Inhibitors of these enzymes help to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. scielo.br Several studies have explored thiophene-based compounds as potential cholinesterase inhibitors. eurjchem.comnih.gov

Novel series of 3-aminobenzofuran derivatives have been synthesized and evaluated as potent inhibitors of both AChE and BChE. researchgate.net Among these, a compound featuring a 2-fluorobenzyl moiety demonstrated the most significant inhibitory activity, exhibiting a mixed-type inhibition mechanism on AChE. researchgate.net Similarly, bis-amiridines connected by bis-N-acyl-alkylene and bis-N-thiourea-alkylene spacers have shown high inhibitory activity against both AChE and BChE, with a notable selectivity for BChE. mdpi.com Kinetic analyses revealed that these compounds act as mixed-type reversible inhibitors. mdpi.com

Resveratrol analogs incorporating a thiophene ring have been converted into carbamates and tested for their cholinesterase inhibitory potential. irb.hr These derivatives were found to be particularly effective against BChE, with some compounds showing significantly greater activity than the standard drug galantamine. irb.hr Furthermore, a study on khellactone-type coumarins identified compounds that potently inhibited AChE and BChE, acting as reversible and mixed-type inhibitors. nih.gov Molecular docking simulations suggested that these compounds form key hydrogen bonds within the active sites of the enzymes. nih.gov Charged thienobenzo-1,2,3-triazoles have also been identified as potent, non-selective cholinesterase inhibitors, with a preference for BChE. preprints.org

| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Source |

| Bis-amiridine (lead compounds 3a-c) | AChE | 1.4 - 2.9 | Mixed-type reversible | mdpi.com |

| BChE | 0.067 - 0.13 | Mixed-type reversible | mdpi.com | |

| Resveratrol-based carbamate (B1207046) (compound 1) | BChE | 0.12 | - | irb.hr |

| Resveratrol-based carbamate (compound 7) | BChE | 0.38 | - | irb.hr |

| 3'-angeloyl-4'-(2-methylbutyryl)khellactone (PJ13) | AChE | 9.28 | Reversible, mixed-type | nih.gov |

| senecioyl-4'-angeloyl-khellactone (PJ5) | BChE | 7.22 | Reversible, mixed-type | nih.gov |

| Thienobenzo-1,2,3-triazole (compound 9) | AChE | 4.80 | - | preprints.org |

| BChE | 0.363 | - | preprints.org |

IC₅₀ values represent the concentration required for 50% inhibition.

Inhibition of Thymidylate Synthase and Other Metabolic Enzymes

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate, a necessary precursor for DNA replication. mdpi.com Its inhibition is a well-established strategy in cancer chemotherapy. mdpi.comrsc.org Several heterocyclic compounds, including those with thiophene moieties, have been investigated as TS inhibitors. researchgate.net For instance, hybrid molecules containing 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) have demonstrated significant TS inhibition, with activity superior to the standard drug pemetrexed. mdpi.com Similarly, new benzimidazole (B57391) derivatives bearing 1,3,4-oxadiazole moieties and eugenol-based 1,3,4-oxadiazole analogues have been developed as potent TS inhibitors. rsc.orgrsc.org

Beyond TS, thiophene derivatives have shown inhibitory activity against other metabolic enzymes. A series of nonacidic thiophene and thienopyrimidine derivatives were found to inhibit microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in the inflammatory process, thereby reducing the synthesis of prostaglandin E2 (PGE2). researchgate.netbohrium.com Thiophene derivatives have also been identified as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators. mdpi.com Additionally, morpholine-thiophene hybrid thiosemicarbazones have been synthesized and found to be potent inhibitors of the urease enzyme, a virulence factor in some pathogenic bacteria. frontiersin.org The lead compound in this series exhibited uncompetitive inhibition of urease. frontiersin.org

| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Source |

| 1,3,4-Oxadiazole-1,2,3-triazole hybrid (Compound 12) | Thymidylate Synthase | 2.52 | mdpi.com |

| 1,3,4-Oxadiazole-1,2,3-triazole hybrid (Compound 13) | Thymidylate Synthase | 4.38 | mdpi.com |

| Benzimidazole-1,3,4-oxadiazole hybrid (Compound 10) | Thymidylate Synthase | 1.01 | rsc.org |

| Benzimidazole-1,3,4-oxadiazole hybrid (Compound 14) | Thymidylate Synthase | 1.19 | rsc.org |

| Eugenol-1,3,4-oxadiazole hybrid (Compound 9) | Thymidylate Synthase | 0.61 | rsc.org |

| Eugenol-1,3,4-oxadiazole hybrid (Compound 17) | Thymidylate Synthase | 0.56 | rsc.org |

| Morpholine-thiophene hybrid (Compound 5g) | Urease | 3.80 | frontiersin.org |

| Thiophene derivative (Compound 1) | 5-Lipoxygenase | 29.2 | mdpi.com |

IC₅₀ values represent the concentration required for 50% inhibition.

Other Emerging Biological Activities

In addition to targeted enzyme inhibition, derivatives of this compound and related structures exhibit a range of other promising biological activities. A significant area of investigation is their potential as antiproliferative agents against various human cancer cell lines. rsc.org

Specifically, 2-phenyl/2-phenylethynyl-3-aroyl thiophenes have been designed and synthesized, showing potent activity against melanoma and pancreatic cancer cell lines. rsc.org The most effective compounds from this series were found to induce cell cycle arrest at the G2/M phase, indicating a mechanism involving the disruption of mitosis. rsc.org Thiophene derivatives are also recognized as promising topoisomerase inhibitors, which interferes with DNA-associated enzymes crucial for cancer cell replication. juniperpublishers.com

Furthermore, the anti-inflammatory properties of thiophene-based compounds are well-documented. mdpi.comresearchgate.net They have been shown to reduce pro-inflammatory gene expression for cytokines such as TNF-α, IL-1β, and IL-6. mdpi.com Some nonacidic thiophene derivatives have demonstrated potent analgesic and anti-inflammatory activities in vivo, comparable to established drugs like indomethacin. researchgate.netbohrium.com The anti-inflammatory potential of thiophenes is often linked to the inhibition of enzymes like COX and LOX. mdpi.com

Other reported activities for thiophene-containing scaffolds include antioxidant and antimicrobial effects. researchgate.nettandfonline.com Additionally, 2-amino-3-aroylthiophenes have been identified as allosteric enhancers for the A1 adenosine (B11128) receptor, a concept that may lead to more selective drugs. kuleuven.beacs.org

Structure Activity Relationship Sar Studies of 3 3 Methylbenzoyl Thiophene Analogs

Impact of Substituent Position and Electronic Nature on Biological Activity

The biological activity of 3-(3-methylbenzoyl)thiophene analogs is significantly influenced by the position and electronic characteristics of substituents on both the thiophene (B33073) and benzoyl rings.

Role of Methyl Group and Thiophene Ring Substitutions

The thiophene ring and its substituents are crucial for the allosteric modulatory activity of 2-amino-3-benzoylthiophene derivatives at the A₁ adenosine (B11128) receptor (A₁AR). frontiersin.orgresearchgate.netnih.gov The size and nature of substituents at the 4- and 5-positions of the thiophene ring can considerably enhance this activity. nih.govresearchgate.net

For instance, a 4-neopentyl (2,2-dimethylpropyl) substitution on the thiophene ring has been shown to lead to the greatest enhancement of activity. nih.govresearchgate.net Furthermore, increasing the size of a cycloalkyl ring bridging the 4- and 5-positions from a five to a seven-membered ring can maintain or enhance the positive allosteric modulation (PAM) activity. frontiersin.org However, bulky substituents at the 5-position of the thiophene ring may favor antagonistic properties.

Specifically, in a series of 2-amino-3-aroyl-4-neopentylthiophene derivatives, various substituents at the 5-position, including bromine, aryl, and heteroaryl groups, resulted in potent allosteric enhancers at the A₁AR. nih.govresearchgate.net In fact, with only one exception, all synthesized compounds in this series proved to be superior to the reference compound PD 81,723 in a functional assay. nih.govresearchgate.net

On the other hand, the absence of substituents at the 4- and 5-positions of the thiophene ring can lead to lower allosteric agonism and increased antagonism. frontiersin.org The replacement of the thiophene ring with other heterocyclic systems like selenophenes and thiazoles has also been explored, with some 2-aminoselenophene-3-carboxylate derivatives showing superior A₁R allosteric enhancing activity compared to their thiophene counterparts. frontiersin.org

Impact of Thiophene Ring Substitutions on A₁AR Allosteric Enhancement

This table summarizes the observed effects of different substituents on the thiophene ring of 3-benzoylthiophene (B1295597) analogs on their activity as allosteric enhancers of the A₁ adenosine receptor.

| Substitution Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| 4-position | Neopentyl | Greatest enhanced activity | nih.govresearchgate.net |

| 4- and 5-positions | Bridged cycloalkyl ring (5-7 members) | Maintains or enhances PAM activity | frontiersin.org |

| 5-position | Bulky groups | Favors antagonistic properties | |

| 5-position | Bromine, Aryl, Heteroaryl | Potent allosteric enhancement | nih.govresearchgate.net |

| 4- and 5-positions | Unsubstituted | Lower allosteric agonism, increased antagonism | frontiersin.org |

Influence of Benzoyl Substitutions on Pharmacological Profiles

Substitutions on the benzoyl moiety of 3-benzoylthiophene analogs also play a critical role in modulating their pharmacological profiles. frontiersin.org Lipophilic substituents on the benzoyl ring have been found to favor allosteric enhancing activity. For example, trifluoromethyl, chloro, and phenyl substitutions on the 3-benzoyl moiety have been suggested to improve the magnitude of positive allosteric modulation. frontiersin.org

In the context of antiestrogenic activity, a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives were synthesized and evaluated. nih.gov It was found that seemingly minor changes in the side-chain amine moiety had profound effects on the ability of the compounds to antagonize estradiol (B170435). nih.gov Analogs with basic side chains containing cyclic moieties like pyrrolidine, piperidine, and hexamethyleneamine exhibited less intrinsic estrogenicity and were more effective at antagonizing estradiol's action compared to their noncyclic counterparts. nih.gov The compound [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone, known as LY156758, emerged as a particularly effective estrogen antagonist with minimal intrinsic estrogenicity. nih.gov

Furthermore, the replacement of the phenyl ring at the 3-position with a naphthoyl or an unsubstituted thienyl ring was well-tolerated and, in many cases, favored A₁R PAM activity. frontiersin.org However, replacing the 3-benzoyl group with a 3-carboxylate or 3-hydrazide could maintain A₁R PAM activity, but these compounds also acted as antagonists at higher concentrations. frontiersin.org

Effect of Benzoyl Ring Substitutions on Pharmacological Activity

This table outlines the influence of various substituents on the benzoyl ring of 3-benzoylthiophene analogs on their pharmacological properties.

| Substitution Type | Substituent | Observed Pharmacological Effect | Reference |

|---|---|---|---|

| Lipophilic | Trifluoromethyl, Chloro, Phenyl | Improved positive allosteric modulation at A₁AR | frontiersin.org |

| Basic Side Chain (cyclic) | Pyrrolidine, Piperidine, Hexamethyleneamine | Reduced intrinsic estrogenicity, enhanced estradiol antagonism | nih.gov |

| Aromatic Ring Replacement | Naphthoyl, Thienyl | Tolerated and often favored A₁R PAM activity | frontiersin.org |

| Functional Group Replacement | Carboxylate, Hydrazide | Maintained A₁R PAM activity, but showed antagonism at high concentrations | frontiersin.org |

Correlation of Molecular Descriptors with Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the molecular descriptors of 3-benzoylthiophene analogs with their biological efficacy. These studies help in understanding which physicochemical properties are key to the observed biological activity and in designing more potent compounds.

For a series of 3-iodochromone derivatives, a 2D-QSAR analysis revealed that descriptors such as DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole significantly influence their fungicidal activity. frontiersin.org Similarly, for novel 1H-3-indolyl derivatives, 2D-QSAR modeling was used to predict their antioxidant activity, with one candidate showing higher activity than the standard, ascorbic acid. nih.gov These studies highlight the importance of electronic and topological descriptors in predicting the biological potential of heterocyclic compounds.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking and ligand-protein interaction analysis are powerful computational tools used to understand how this compound analogs bind to their target proteins at a molecular level.

Identification of Key Binding Sites and Intermolecular Interactions

Molecular docking studies have been instrumental in identifying the key binding sites and intermolecular interactions of 3-benzoylthiophene analogs with their protein targets. For instance, in the case of A₁AR allosteric modulators, these studies suggest that the ligands bind to a common allosteric pocket located within the extracellular vestibule of the receptor. nih.gov

Docking studies of various thiophene analogs against different protein targets have revealed the importance of specific interactions. For example, in a study of tetrasubstituted thiophene analogs as potential SARS-CoV-2 inhibitors, hydrogen bonding with amino acids like ARG188 and aromatic interactions with residues such as ASP159, MET49, and HIE164 were identified as crucial for binding. gyanvihar.org Similarly, for thiophene sulfonamide derivatives, docking studies showed significant binding scores, with some compounds forming strong interactions within the binding pocket of the target protein. researchgate.net The fundamental principles governing these interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, are key to understanding the binding affinity and specificity of these ligands. nih.govuni-leipzig.de

In Silico Prediction of Biological Activity and Potency

In silico methods are increasingly used to predict the biological activity and potency of new chemical entities, including this compound analogs. These computational approaches can screen large libraries of compounds and prioritize those with the highest potential for desired biological effects.

For example, in silico tools like PASS (Prediction of Activity Spectra for Substances) and various target prediction databases have been used to identify potential biological activities and molecular targets for novel triazolothiadiazine derivatives. actamedica.org These predictions, when combined with molecular docking results, can propose mechanisms of action and guide further experimental validation. actamedica.org Similarly, the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds can be predicted in silico, helping to assess their drug-likeness and potential for oral bioavailability. chimicatechnoacta.runih.gov These predictive models are valuable for rational drug design, allowing for the optimization of lead compounds to improve their efficacy and pharmacokinetic profiles.

Advanced Applications of 3 3 Methylbenzoyl Thiophene in Materials Science and Medicinal Chemistry Research

Role as Building Blocks for Complex Organic Molecules

3-(3-Methylbenzoyl)thiophene serves as a crucial starting material or intermediate in the synthesis of a variety of more complex organic molecules. Its thiophene (B33073) core and reactive keto-functional group allow for a range of chemical modifications, making it a versatile building block in organic synthesis.

One of the significant applications of this compound is in the synthesis of heterocyclic compounds, particularly thieno[2,3-c]pyridines. mdpi.comresearchgate.net These fused heterocyclic systems are of considerable interest in medicinal chemistry due to their presence in numerous biologically active compounds. urfu.ru The synthesis often involves the reaction of a thiophene derivative with other reagents to construct the fused pyridine (B92270) ring. For instance, thieno[2,3-c]pyridine (B153571) derivatives have been synthesized from precursors derived from 3-acylthiophenes, highlighting the importance of the keto group in facilitating cyclization reactions. mdpi.com

Furthermore, the thiophene ring itself is a well-established pharmacophore in drug discovery, known to be a bioisostere for other aromatic rings like benzene (B151609). urfu.runih.gov This allows for the incorporation of the this compound scaffold into larger molecules to modulate their biological activity. The presence of the methylbenzoyl group offers additional sites for functionalization, enabling the creation of a diverse library of compounds for screening in drug discovery programs. For example, various tetrasubstituted thiophene analogues with potential anti-inflammatory properties have been synthesized using thiophene-based starting materials. tandfonline.comtandfonline.com

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of compounds with potential applications beyond medicine. For instance, derivatives of 3-acylthiophenes are utilized in creating molecules for materials science applications. chemimpex.com

The following table summarizes some of the complex organic molecules synthesized using thiophene derivatives as building blocks:

| Starting Material/Core | Synthetic Target | Significance |

| 3-Acylthiophene derivatives | Thieno[2,3-c]pyridines | Core structures in medicinally important compounds. mdpi.comresearchgate.net |

| Thiophene derivatives | Tetrasubstituted thiophenes | Investigated for anti-inflammatory and other biological activities. tandfonline.comtandfonline.com |

| 3-Methylbenzo[b]thiophene (B106505) | Organic semiconductors | Utilized in the development of materials for electronic devices. chemimpex.com |

| 2-Amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | Hsp90 Inhibitors | Potential anticancer agents. mdpi.com |

Potential in Organic Electronics (e.g., Semiconductors, Conductive Polymers)

The unique electronic properties of the thiophene ring make this compound and its derivatives promising candidates for applications in organic electronics. Polythiophenes, which are polymers derived from thiophene monomers, are well-known for their electrical conductivity upon doping. wikipedia.org The conductivity arises from the delocalization of electrons along the conjugated polymer backbone. wikipedia.org

While this compound itself is not a polymer, it can serve as a monomer or a precursor for the synthesis of larger, conjugated systems with semiconducting or conductive properties. The benzoyl and methyl groups attached to the thiophene ring can influence the electronic properties of the resulting materials, such as their charge transport capabilities and solubility. For instance, 3-methylbenzo[b]thiophene is utilized in the development of organic semiconductors for applications like organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.com

Research in this area focuses on synthesizing and characterizing new thiophene-containing materials and evaluating their performance in electronic devices. The electropolymerization of thiophene derivatives is a common method used to create thin, conductive polymer films on electrode surfaces. mdpi.com The properties of these films can be tailored by modifying the substituents on the thiophene monomer.

The following table outlines the potential applications of thiophene derivatives in organic electronics:

| Thiophene Derivative | Application Area | Key Property/Function |

| 3-Methylbenzo[b]thiophene | Organic Semiconductors | Enhanced charge transport for efficient OLEDs and organic solar cells. chemimpex.com |

| Poly(3-methoxyethoxythiophene) | Conductive Polymers | Forms highly conducting polymeric materials. researchgate.net |

| Thiophene-functionalized tetrathiafulvalenes | Optoelectronic Materials | Potential for use in dye-sensitized solar cells and light-sensitive devices. researchgate.net |

Application as Corrosion Inhibitors

Thiophene derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. acs.orgnih.gov The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that hinders the corrosion process. scielo.org.mx

The adsorption mechanism often involves the interaction of the heteroatom (sulfur in the thiophene ring) and the π-electrons of the aromatic system with the vacant d-orbitals of the metal. researchgate.net The presence of other functional groups, such as the carbonyl group in this compound, can further enhance the adsorption and inhibition efficiency.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the performance of these inhibitors. nih.govresearchgate.net These studies have shown that thiophene-based inhibitors can significantly reduce the corrosion rate of mild steel. rsc.org The inhibition efficiency is often dependent on the concentration of the inhibitor, with higher concentrations generally leading to better protection. nih.govnih.gov

Research has also explored the use of rare earth metal complexes with thiophene-containing ligands as corrosion inhibitors. researchgate.netmdpi.com For example, yttrium complexes with ligands derived from 3-(4'-methylbenzoyl)propionate have shown promising results in protecting mild steel from corrosion. mdpi.com

The table below presents data on the corrosion inhibition efficiency of some thiophene derivatives:

| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) |

| (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | AA2024-T3 Aluminum Alloy | 1 M HCl | 96 |

| (E)-thiophene-2-carbaldehyde oxime (OXM) | AA2024-T3 Aluminum Alloy | 1 M HCl | 94 |

| Bis-thiophene Schiff base copper–metal complex | Q235 Metal Substrate | Not Specified | 95.2 |

| DTZA (a thiophene derivative) | Mild Steel | Lactic Acid | 97.56 |

| [Y(3fur)₃(H₂O)₂]n (a related furan-based complex) | AS1020 Mild Steel | 0.01 M NaCl | 90 |

Integration into Supramolecular Structures and Advanced Materials

The ability of this compound and related thiophene-containing ligands to coordinate with metal ions has led to their use in the construction of supramolecular structures, such as metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal nodes linked by organic ligands, forming porous structures with a wide range of potential applications, including gas storage, separation, and catalysis.

Thiophene-dicarboxylate ligands, for example, have been used to synthesize novel alkaline earth metal-organic frameworks. rsc.org The resulting MOFs can exhibit interesting properties, such as fluorescence, which can be utilized for sensing applications. For instance, some thiophene-based MOFs have been shown to be effective sensors for the detection of specific metal ions, like Fe³⁺, through fluorescence quenching. rsc.org

The incorporation of thiophene units into the framework can also impart other desirable properties. For example, a zirconium-based MOF with a thiophene-containing ligand has demonstrated excellent stability and has been used for the adsorption and sensing of mercury vapor. rsc.org The sulfur atom in the thiophene ring is thought to play a key role in the interaction with mercury.

Furthermore, the structural versatility of thiophene ligands allows for the creation of MOFs with different dimensionalities and topologies, from 2D layered structures to complex 3D frameworks. rsc.orgjyu.fi The specific structure and properties of the MOF can be tuned by carefully selecting the metal ion and the organic linker.

The table below highlights some examples of MOFs constructed using thiophene-based ligands:

| Ligand | Metal Ion | Framework Type | Potential Application |

| 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | Mg²⁺, Ca²⁺, Sr²⁺ | 2D and 3D MOFs | Fluorescence sensing of Fe³⁺ ions. rsc.org |

| Thiophene-2,5-dicarboxylate | Zn²⁺ | 3D MOF | CO₂ adsorption. jyu.fi |

| Thiophene-type ligand with methyl groups | Zr⁴⁺ | Ultrastable MOF | Adsorption and sensing of Hg⁰ vapor. rsc.org |

| Thieno[3,2-b]thiophene-2,5-dicarboxylate | Y³⁺, La³⁺, Tb³⁺, Lu³⁺ | 3D MOFs | Luminescent sensing of cinnamaldehyde (B126680) and quinoline. mdpi.com |

Future Research Directions and Perspectives on 3 3 Methylbenzoyl Thiophene

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of 3-(3-Methylbenzoyl)thiophene and its analogs will increasingly prioritize green and sustainable chemistry principles to minimize environmental impact. nih.gov Traditional methods for creating thiophene (B33073) derivatives often involve harsh reagents and generate significant waste. nih.gov Modern research is focused on developing cleaner, more efficient, and atom-economical synthetic pathways.

Key strategies for sustainable synthesis include:

Green Solvents: Replacing conventional volatile organic compounds with environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.comnumberanalytics.com These solvents offer benefits such as low volatility, high thermal stability, and potential for recycling. numberanalytics.com

Energy-Efficient Techniques: The use of microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. nih.govnumberanalytics.com

Catalysis: The development of novel catalysts is crucial. This includes heterogeneous catalysts, which can be easily separated and reused, and biocatalysts (enzymes or whole cells) that offer high selectivity under mild reaction conditions. nih.govnumberanalytics.com Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) is another promising green strategy, producing only water and hydrogen as by-products. rsc.org

Multicomponent Reactions (MCRs): Designing one-pot MCRs, where three or more reactants combine to form the product in a single step, enhances efficiency and reduces waste by minimizing intermediate isolation steps. mdpi.combohrium.com

| Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid and uniform heating of the reaction mixture. | Reduced reaction times, increased yields, improved energy efficiency. | numberanalytics.com |

| Biocatalysis | Employs enzymes or whole-cell systems as catalysts for the reaction. | High selectivity, mild reaction conditions, reduced need for hazardous chemicals. | numberanalytics.com |

| Multicomponent Reactions (MCRs) | A one-pot reaction where three or more starting materials react to form a single product. | High atom economy, reduced waste, operational simplicity. | mdpi.com |

| Green Solvents (e.g., Ionic Liquids) | Use of non-toxic, non-volatile, and recyclable solvents in place of traditional organic solvents. | Reduced environmental pollution, enhanced safety, potential for solvent reuse. | numberanalytics.comnumberanalytics.com |

Deepening Mechanistic Understanding of Complex Reactions and Biological Interactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the outcomes of chemical transformations. For this compound, future research will likely involve detailed mechanistic studies of its formation, particularly when employing novel catalytic systems or multicomponent reactions. derpharmachemica.com Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, identify transition states, and elucidate the energetic profiles of different synthetic routes. acs.org